molecular formula C18H30O6 B1630913 Tributyl prop-1-ene-1,2,3-tricarboxylate CAS No. 7568-58-3

Tributyl prop-1-ene-1,2,3-tricarboxylate

Cat. No.: B1630913
CAS No.: 7568-58-3
M. Wt: 342.4 g/mol
InChI Key: BANLNYYTSYHBAP-UHFFFAOYSA-N
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Description

Contextualization of the Compound within Organic Chemistry

Tributyl prop-1-ene-1,2,3-tricarboxylate is classified as an unsaturated tricarboxylate ester. Its molecular structure is derived from the esterification of aconitic acid (prop-1-ene-1,2,3-tricarboxylic acid) with butanol. cymitquimica.com The structure features a propene backbone containing a carbon-carbon double bond, to which three butyl ester groups are attached.

The presence of the double bond in its parent acid, aconitic acid, results in geometric isomerism, leading to the existence of cis (Z) and trans (E) isomers of this compound. nih.govnih.gov The (E)-isomer is generally considered more thermodynamically stable due to lower steric hindrance. The compound is characterized as a viscous, clear to pale-yellow liquid that exhibits low volatility and a high boiling point. cymitquimica.com

Table 1: Chemical Identifiers for this compound

Property Value
IUPAC Name This compound
Common Synonyms Tributyl aconitate, Tri-n-butyl aconitate
CAS Registry Number 7568-58-3 cymitquimica.comchemicalbook.comnist.gov
Molecular Formula C₁₈H₃₀O₆ cymitquimica.comchemicalbook.com

| Molecular Weight | 342.43 g/mol cymitquimica.comchemicalbook.com |

Significance of Esterified Tricarboxylic Acids in Chemical Research

Esterified tricarboxylic acids, a class that includes compounds like citrates, trimellitates, and aconitates, represent a significant area of chemical research and industrial application. researchgate.net Their molecular structure, which combines multiple ester functional groups on a single backbone, imparts unique physical and chemical properties that make them highly valuable.

The primary and most widespread use of these esters is as plasticizers, particularly for polyvinyl chloride (PVC) and other polymers. cymitquimica.comresearchgate.net They are added to plastics to increase flexibility, durability, and workability. cymitquimica.com Beyond their role as plasticizers, esterified tricarboxylic acids are also utilized as solvents, adhesives, and coatings. researchgate.net Furthermore, they can serve as important chemical intermediates or raw materials for the synthesis of other complex molecules. epa.gov For example, the parent acid of Tributyl aconitate, aconitic acid, is considered a valuable precursor for creating multi-functional polyesters that have potential applications in fields like tissue engineering. researchgate.net

Overview of Current Research Trajectories for this compound

Current research on this compound is focused on several key areas, primarily driven by its application as a plasticizer and its role in materials science.

One significant research trajectory involves the optimization of its synthesis. Studies have investigated the esterification of aconitic acid with n-butanol using heterogeneous solid acid catalysts, such as Amberlyst-15, in fixed-bed reactors. researchgate.net This research aims to develop more efficient and environmentally benign production methods by studying the reaction's thermodynamics and kinetics under various conditions, including temperature and catalyst load. researchgate.net

The compound is also being actively investigated as a bio-based alternative to traditional phthalate (B1215562) plasticizers. chemicalbook.comresearchgate.net Aconitic acid, the precursor, can be sourced from renewable resources like sugarcane, making its derivatives attractive for creating more sustainable polymer products. researchgate.net

Another area of study is its presence as a non-intentionally added substance (NIAS) in food contact materials. researchgate.net Research has identified Tributyl aconitate as a hydrolysis product of acetyl tributyl citrate (B86180) (ATBC), another commonly used plasticizer. researchgate.net Understanding the migration and formation of such compounds is crucial for the safety assessment of packaging materials. The compound's function as a chemical precursor for high-value polyesters also continues to be a relevant background for its academic importance. researchgate.net

Table 2: Mentioned Compound Names

Compound Name
This compound
Tributyl aconitate
Aconitic acid
Butanol
Polyvinyl chloride (PVC)
Acetyl tributyl citrate (ATBC)
Sulfuric acid

Properties

IUPAC Name

tributyl prop-1-ene-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANLNYYTSYHBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864093
Record name Tributyl prop-1-ene-1,2,3-tricarboxylate
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Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7568-58-3
Record name Tributyl aconitate
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Record name Tributyl prop-1-ene-1,2,3-tricarboxylate
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Record name Tributyl prop-1-ene-1,2,3-tricarboxylate
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Nomenclature, Structural Features, and Isomerism in Research Contexts

Systematic and Common Nomenclature of Tributyl prop-1-ene-1,2,3-tricarboxylate

The chemical compound with the systematic IUPAC name This compound is a triester of significant interest in various chemical applications. This formal name precisely describes its molecular structure, indicating a backbone derived from prop-1-ene-1,2,3-tricarboxylic acid where the three carboxylic acid groups have been esterified with butanol.

In scientific literature and commercial contexts, this compound is widely known by its common name, Tributyl aconitate . nih.govchemspider.com This name highlights its relationship to its parent acid, aconitic acid. Other synonyms used to identify this compound include 1-Propene-1,2,3-tricarboxylic acid tributyl ester and Tri-n-butyl aconitate. The compound is commonly identified by its CAS Registry Number: 7568-58-3.

Below is a data table summarizing the key nomenclature for this compound:

Identifier TypeValue
Systematic IUPAC NameThis compound
Common NameTributyl aconitate
Other Synonyms1-Propene-1,2,3-tricarboxylic acid tributyl ester, Tri-n-butyl aconitate
CAS Registry Number7568-58-3

Investigation of Geometric Isomerism (e.g., E- and Z-isomers) and their Implications for Reactivity

Due to the presence of a carbon-carbon double bond in the prop-1-ene (B156429) backbone, this compound exhibits geometric isomerism. This results in two distinct stereoisomers: the (E)-isomer and the (Z)-isomer. The designation (E) (from the German entgegen, meaning opposite) indicates that the higher-priority substituents on the double-bonded carbons are on opposite sides, while (Z) (from the German zusammen, meaning together) indicates they are on the same side.

The (E)-isomer, often referred to as the trans-isomer, is generally the more thermodynamically stable of the two. This increased stability is attributed to reduced steric hindrance between the bulky carboxylate groups. In contrast, the (Z)-isomer, or cis-isomer, experiences greater steric strain due to the proximity of these groups.

While specific research detailing the direct comparison of reactivity between the (E) and (Z) isomers of this compound is not extensively documented, general principles of stereochemistry suggest that their reactivity profiles would differ. The greater steric hindrance in the (Z)-isomer could potentially hinder the approach of reactants to the functional groups, thereby affecting reaction rates. Conversely, the strain within the (Z)-isomer might in some cases lead to a lower activation energy for reactions that relieve this strain. The specific implications for reactivity would be dependent on the nature of the chemical transformation, including reactions such as hydrolysis, oxidation, or transesterification.

Structural Relationships to Analogous Tricarboxylic Acid Esters (e.g., Tributyl Aconitate, Tributyl Tricarballylate)

This compound, or tributyl aconitate, is structurally related to other tricarboxylic acid esters, with a key analogue being Tributyl tricarballylate . The primary structural difference between these two compounds lies in the saturation of the carbon backbone.

Tributyl aconitate possesses a carbon-carbon double bond (C=C) in its propene backbone, making it an unsaturated ester.

Tributyl tricarballylate has a fully saturated propane (B168953) backbone, lacking the double bond.

A comparative table of these two esters is provided below:

FeatureThis compound (Tributyl Aconitate)Tributyl Tricarballylate
Backbone Unsaturated (Propene)Saturated (Propane)
Key Functional Group C=C double bond, 3 ester groups3 ester groups
Potential for Addition Reactions YesNo
Geometric Isomerism Yes (E/Z isomers)No

Derivatization from Parent Aconitic Acid (Prop-1-ene-1,2,3-tricarboxylic Acid)

This compound is synthesized from its parent acid, Aconitic acid (prop-1-ene-1,2,3-tricarboxylic acid), through an esterification reaction. Aconitic acid itself exists as cis- and trans-isomers. researchgate.net The most common method for this transformation is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of the alcohol, in this case, butanol, in the presence of a strong acid catalyst such as sulfuric acid.

The reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the butanol then attacks this activated carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the ester. This process is repeated for all three carboxylic acid groups on the aconitic acid molecule. The use of excess butanol helps to drive the equilibrium towards the formation of the tributyl ester product.

C₆H₆O₆ (Aconitic Acid) + 3 C₄H₉OH (Butanol) ⇌ C₁₈H₃₀O₆ (this compound) + 3 H₂O

The synthesis of tributyl aconitate is a notable example of creating a value-added chemical from a bio-based precursor, as aconitic acid can be sourced from natural products like sugarcane. researchgate.net

Chemical Synthesis Methodologies and Mechanistic Investigations

Esterification Pathways from Prop-1-ene-1,2,3-tricarboxylic Acid and Butanol

The most fundamental and widely employed method for the synthesis of tributyl prop-1-ene-1,2,3-tricarboxylate is the esterification of prop-1-ene-1,2,3-tricarboxylic acid, commonly known as aconitic acid, with butanol. This reaction involves the substitution of the hydroxyl groups of the three carboxylic acid functionalities with butoxy groups, leading to the formation of the corresponding triester and water as a byproduct.

Acid-Catalyzed Esterification: Reaction Kinetics and Equilibrium Studies

The esterification of aconitic acid with butanol is typically a reversible reaction that is kinetically slow under neutral conditions. researchgate.net To accelerate the attainment of equilibrium, the reaction is almost invariably carried out in the presence of an acid catalyst. The mechanism of this acid-catalyzed esterification follows a well-established pathway. The first step involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the alcohol (butanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. This intermediate then undergoes a series of proton transfer steps, leading to the elimination of a water molecule and the formation of the ester, with the regeneration of the acid catalyst.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is crucial. Key parameters that are typically manipulated include temperature, reaction time, the molar ratio of aconitic acid to butanol, and the type and concentration of the catalyst.

For the synthesis of tributyl aconitate using Amberlyst-15 as a catalyst in a cyclic fixed-bed reactor, the optimized conditions were found to be a temperature of 115 °C, an initial mass ratio of aconitic acid to n-butanol of 1:4, a catalyst loading of 25%, a reaction absolute pressure of 85 kPa, and a volume flow rate of 30 mL min⁻¹. researchgate.net In a separate study on the synthesis of tributyl citrate (B86180), a structurally similar compound, using a supported Brønsted acidic ionic liquid catalyst, optimized conditions were a n-butanol-to-citric acid mole ratio of 5.2:1, a reaction temperature of 120°C, and a reaction time of 5.5 hours, which resulted in a 92.9% yield. researchgate.net

The choice of solvent, or the use of solvent-free conditions, can also impact the reaction outcome. Solvent-free approaches are gaining traction as they align with the principles of green chemistry by reducing waste and simplifying product purification.

The following interactive data table summarizes the effect of various reaction parameters on the yield of tributyl citrate, providing insights that can be extrapolated to the synthesis of tributyl aconitate.

Molar Ratio (Butanol:Acid)Temperature (°C)Catalyst Amount (wt%)Reaction Time (h)Predicted TBC Yield (%)
4.51104485.2
5.51104488.9
4.51264489.5
5.51264491.7
4.51108488.1
5.51108490.3
4.51268491.2
5.51268492.5
4.51104687.8
5.51104690.1
4.51264690.9
5.51264692.2
4.51108689.9
5.51108691.6
4.51268692.1
5.51268693.1

Data adapted from a study on tributyl citrate synthesis and is for illustrative purposes. researchgate.net

Catalytic System Development in Esterification Processes

The development of efficient catalytic systems is a cornerstone of modern chemical synthesis. In the context of this compound production, research has explored both homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Traditional homogeneous catalysts for esterification include strong mineral acids such as sulfuric acid and p-toluenesulfonic acid. These catalysts are highly effective in promoting the reaction; however, they present several drawbacks, including difficulties in separation from the reaction mixture, potential for corrosion of equipment, and the generation of acidic waste streams.

Heterogeneous Catalysts: To overcome the limitations of homogeneous catalysts, significant research has been directed towards the development of solid acid catalysts. These heterogeneous catalysts offer several advantages, including ease of separation from the product mixture (typically by simple filtration), potential for regeneration and reuse, and often milder reaction conditions. For the synthesis of tributyl aconitate, the macroporous ion-exchange resin Amberlyst-15 has been successfully employed. researchgate.net Other solid acid catalysts that have shown efficacy in similar esterification reactions include sulfated zirconia, niobic acid, and various zeolites. The use of polyvinylpolypyrrolidone-supported Brønsted acidic ionic liquids has also been reported for the synthesis of the related compound, tributyl citrate. researchgate.net The performance of these heterogeneous catalysts is often linked to their structural properties, such as surface area, pore size, and the density and strength of their acid sites.

Direct Alkylation Routes from Propene Derivatives

While esterification of the pre-formed tricarboxylic acid is the dominant synthetic route, the possibility of direct alkylation from propene derivatives represents an alternative, though less explored, avenue. In principle, this could involve the reaction of a suitable propene-based substrate with a carboxylating agent to introduce the three carboxylic acid functionalities, followed by or concurrent with esterification with butanol.

However, the direct, selective functionalization of a simple alkene like propene to a complex tricarboxylate is a challenging transformation. Such a reaction would likely require a sophisticated catalytic system capable of activating the C-H bonds of the alkene and controlling the regioselectivity of the carboxylation steps. While there have been advances in the direct carboxylation of alkenes and the alkylation of benzene (B151609) with propene using solid acid catalysts, the specific application of these methods to the synthesis of this compound is not well-documented in the scientific literature. researchgate.net The complexity of achieving the desired trisubstitution pattern on the propene backbone makes this a formidable synthetic challenge.

An alternative approach that could be considered a direct alkylation route in a broader sense involves the pyrolysis of acetylated citric acid esters. A patented process describes the preparation of aconitic acid esters through the de-acetylation of acetylated citric acid esters in the liquid phase. google.com For instance, acetyl tributyl citrate can be heated under reduced pressure, leading to the elimination of acetic acid and the formation of tributyl aconitate. This method circumvents the need for starting with aconitic acid, which can be a crude and expensive raw material. google.com

Scalable Synthesis and Industrial Production Methodologies

The industrial production of this compound, like other plasticizers, is guided by principles of cost-effectiveness, process efficiency, and environmental sustainability. The scalability of the synthesis process is a critical factor, and the choice of methodology often depends on the desired production volume and purity requirements.

The esterification of aconitic acid with butanol is a process that can be readily scaled up. In an industrial setting, this is typically carried out in large batch reactors equipped with heating and stirring capabilities. To drive the reaction to completion and achieve high yields, a means of removing the water byproduct is essential. This is often accomplished through azeotropic distillation, where a water-entraining solvent is used to continuously remove water from the reaction mixture.

The use of heterogeneous catalysts like Amberlyst-15 is particularly advantageous for industrial-scale production. researchgate.net These catalysts can be used in packed-bed reactors, allowing for continuous processing, which can be more efficient than batch processes for large-scale manufacturing. The ease of catalyst separation and reuse also contributes to the economic viability of the process.

The pyrolysis of acetyl tributyl citrate also presents a scalable industrial methodology. google.com This process can be carried out in standard esterification equipment at temperatures achievable with steam heat. google.com The patent for this process highlights that it is an economically feasible method for producing aconitic acid esters in good yield. google.com Following the pyrolysis, the crude product is typically purified by distillation to obtain the final high-purity tributyl aconitate.

Advanced Chemical Reactivity and Transformation Studies

Hydrolytic Degradation Pathways and Mechanisms

The hydrolysis of tributyl prop-1-ene-1,2,3-tricarboxylate involves the cleavage of its ester bonds in the presence of water, a reaction that can be catalyzed by both acids and bases. This process results in the formation of aconitic acid and butanol. The rate and mechanism of this degradation are significantly influenced by the pH of the medium and the reaction conditions.

Acid-Catalyzed Hydrolysis Kinetics and Product Analysis

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen of one of the ester groups. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The reaction proceeds through a tetrahedral intermediate, which then eliminates a molecule of butanol to form a carboxylic acid group. This process can occur sequentially for all three ester groups.

The kinetics of acid-catalyzed hydrolysis of esters are typically first-order with respect to the ester concentration and first-order with respect to the acid catalyst concentration. The primary products of the complete hydrolysis are aconitic acid and butanol.

Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of this compound

ParameterValueConditions
Rate Constant (k)1.2 x 10⁻⁴ M⁻¹s⁻¹0.1 M HCl, 60°C
Reaction Order (Ester)1-
Reaction Order (H⁺)1-
Activation Energy (Ea)75 kJ/mol-

Note: This data is illustrative and based on typical values for acid-catalyzed ester hydrolysis.

Product Analysis:

Aconitic Acid: The tricarboxylic acid backbone resulting from the cleavage of all three ester linkages.

Butanol: The alcohol released from each ester group.

Mono- and Di-butyl esters of aconitic acid: These are expected as intermediate products where only one or two of the ester groups have been hydrolyzed.

Base-Catalyzed Hydrolysis Dynamics and Product Analysis

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and butanol. The reaction is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

Base-catalyzed hydrolysis, often referred to as saponification, is typically a second-order reaction, being first-order in both the ester and the hydroxide ion.

Table 2: Hypothetical Kinetic Data for Base-Catalyzed Hydrolysis of this compound

ParameterValueConditions
Rate Constant (k)2.5 x 10⁻³ M⁻¹s⁻¹0.1 M NaOH, 25°C
Reaction Order (Ester)1-
Reaction Order (OH⁻)1-
Activation Energy (Ea)60 kJ/mol-

Note: This data is illustrative and based on typical values for base-catalyzed ester hydrolysis.

Product Analysis:

Aconitate Salt: The salt of aconitic acid (e.g., sodium aconitate) is the final product of the tricarboxylic acid backbone.

Butanol: The alcohol is liberated from each of the ester groups.

Mono- and Di-carboxylate salts of the butyl esters: These are the intermediate species formed during the stepwise hydrolysis.

Studies of Hydrolysis in Aqueous Media Relevant to Specific Applications

This compound, under its synonym tributyl aconitate, has been identified as a hydrolysis product of the plasticizer acetyl tributyl citrate (B86180) (ATBC) in aqueous food simulants. researchgate.net This indicates that the hydrolysis of the acetyl group from ATBC occurs under conditions relevant to food contact materials, leaving the tributyl aconitate structure. Further hydrolysis of tributyl aconitate itself can be expected under these conditions, leading to the formation of aconitic acid and butanol, which could potentially migrate into the food product. The rate of this hydrolysis would be dependent on the pH and temperature of the aqueous environment.

Reduction Reactions for Structural Modification

The ester groups of this compound can be reduced to alcohol functionalities, offering a pathway for the synthesis of new polyol compounds. The key challenge in this transformation is the selective reduction of the ester groups while preserving the carbon-carbon double bond.

Selective Reduction of Ester Groups to Alcohol Derivatives

The complete reduction of the three ester groups in this compound would yield the corresponding triol, (E)-4-(hydroxymethyl)hept-2-ene-1,6,7-triol, and butanol. This transformation requires a powerful reducing agent capable of converting esters to primary alcohols.

Evaluation of Reducing Agents and Reaction Selectivity

The choice of reducing agent is critical to achieve the desired selectivity in the reduction of this compound.

Lithium Aluminum Hydride (LiAlH₄): This is a very strong and non-selective reducing agent capable of reducing esters to primary alcohols. While it is effective for the ester reduction, it can also potentially reduce the carbon-carbon double bond, especially if it is conjugated with the carbonyl group. However, for non-conjugated systems, selective reduction of the ester is often possible. Given the structure of this compound, where one ester is in conjugation with the double bond, the use of LiAlH₄ might lead to a mixture of saturated and unsaturated triols.

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. However, its reactivity can be enhanced by the use of additives or by conducting the reaction at higher temperatures. For instance, the combination of NaBH₄ with a Lewis acid like CaCl₂ or ZnCl₂ can facilitate the reduction of esters. reddit.com This approach might offer better selectivity for the ester groups over the double bond compared to LiAlH₄.

Table 3: General Reactivity of Common Reducing Agents with Esters and Alkenes

Reducing AgentReactivity with EstersReactivity with C=CSelectivity Notes
LiAlH₄HighModerate (especially conjugated)Can be non-selective; may require careful control of reaction conditions.
NaBH₄LowLowGenerally selective for carbonyls over alkenes; requires activation for ester reduction. organic-chemistry.org
DIBAL-HHigh (can stop at aldehyde)LowOften used for the partial reduction of esters to aldehydes at low temperatures.
BH₃·THFModerateHigh (hydroboration)Typically reduces carboxylic acids faster than esters; will react with the alkene.

The selective reduction of the three ester groups in this compound to the corresponding triol without affecting the double bond remains a significant synthetic challenge that would likely require careful optimization of the reducing agent, solvent, and reaction temperature.

Nucleophilic Substitution Reactions Involving Ester Moieties

The three tributyl ester groups in this compound are susceptible to nucleophilic substitution reactions, primarily hydrolysis and transesterification. researchgate.netwikipedia.org These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form a new carboxylic acid derivative and butanol. wikipedia.org

Hydrolysis: This reaction involves the cleavage of the ester bonds by water, typically under acidic or basic catalysis, to yield the corresponding carboxylic acid (aconitic acid) and butanol. Research has shown that tributyl aconitate can be formed from the hydrolysis of acetyl tributyl citrate in aqueous environments, indicating the relative stability of the aconitate structure under certain hydrolytic conditions. researchgate.net However, like most esters, it can be fully hydrolyzed to aconitic acid with sufficient heat and catalytic prompting. The reaction is reversible with esterification, and conditions can be manipulated to favor either direction. acs.orgresearchgate.net

Transesterification: This process involves the exchange of the butyl group of the ester with a different alkyl group from another alcohol. wikipedia.org The reaction is an equilibrium process catalyzed by either acids or bases. wikipedia.org For instance, reacting tributyl aconitate with an excess of a different alcohol, such as methanol (B129727) or ethanol, in the presence of a catalyst like sulfuric acid or a solid acid catalyst (e.g., Amberlyst-15), would lead to the formation of the corresponding trimethyl or triethyl aconitate. wikipedia.orgresearchgate.net The efficiency of the conversion is driven by removing the displaced butanol from the reaction mixture. This type of transformation is fundamental in polymer chemistry and for modifying the physical properties of plasticizers. wikipedia.org

The relative reactivity of the three ester groups can differ based on their chemical environment. The two ester groups attached to the C=C double bond (at positions 1 and 2) are vinylogous and electronically distinct from the ester group on the saturated C-3 position. This difference can potentially be exploited for selective substitution under carefully controlled kinetic conditions, although specific studies on selective hydrolysis or transesterification of tributyl aconitate are not extensively detailed in the available literature.

Regioselective and Stereoselective Transformations

The structure of this compound offers significant opportunities for regioselective and stereoselective reactions, primarily targeting the electron-deficient C=C double bond.

Regioselectivity: The double bond is activated by two electron-withdrawing carboxylate groups, making it an excellent Michael acceptor. This allows for regioselective 1,4-conjugate addition reactions where a nucleophile preferentially attacks the β-carbon (C-2) of the α,β-unsaturated system.

A key example of this reactivity is the aza-Michael reaction. Studies on the related trimethyl trans-aconitate have shown that it readily reacts with primary amines in a "green" click reaction. nih.gov The amine nucleophile adds regioselectively to the double bond to produce tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate) monomers, which are valuable for polymer synthesis. nih.gov This high degree of regioselectivity is dictated by the electronic nature of the conjugated system. Similar reactivity is expected for tributyl aconitate.

Stereoselectivity: The most common isomer of tributyl aconitate is the (E)- or trans-isomer, where the highest priority substituents on each carbon of the double bond are on opposite sides. nih.govchemspider.com Transformations that involve the double bond must consider the resulting stereochemistry.

Addition reactions to the alkene can create up to two new stereocenters, leading to the possibility of multiple diastereomers. For example, in the Michael addition of a nucleophile, the approach to the planar double bond can occur from two different faces, and subsequent protonation can also lead to different stereoisomers. Controlling the stereochemical outcome of such reactions often requires the use of chiral catalysts or auxiliaries. While general principles of stereoselective synthesis are well-established, specific studies detailing the stereocontrolled transformation of this compound are not widely reported. However, the potential to synthesize complex molecules with defined stereochemistry from this bio-based platform chemical remains an area of interest. nih.govchemicalbook.com

Enzymatic Inhibition and Biochemical Pathway Modulation Studies

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition Potency

The investigation into the structure-activity relationship (SAR) of Tributyl prop-1-ene-1,2,3-tricarboxylate and its analogs is crucial for understanding how molecular modifications influence their potency as enzyme inhibitors. While direct and extensive SAR studies on a series of aconitic acid esters targeting specific enzymes are not widely available in the public domain, valuable insights can be drawn from the well-established inhibitory activity of its parent compound, trans-aconitic acid, particularly against the enzyme aconitase.

The parent acid of this compound, trans-aconitic acid, is a known competitive inhibitor of aconitase (aconitate hydratase) researchgate.net. This enzyme plays a pivotal role in the citric acid cycle by catalyzing the isomerization of citrate (B86180) to isocitrate. The inhibitory action of trans-aconitic acid stems from its close structural resemblance to the natural substrate, citrate, allowing it to bind to the enzyme's active site.

Key structural features of trans-aconitic acid are essential for its binding to the active site of aconitase. These include the specific arrangement of its three carboxyl groups, which interact with key residues within the enzyme's active site. The double bond in the prop-1-ene (B156429) backbone also contributes to the molecule's conformation and its fit within the active site.

The esterification of the carboxyl groups of trans-aconitic acid to form esters like this compound is expected to significantly modulate its enzyme inhibitory activity. The presence of the bulky butyl groups would likely alter the molecule's ability to bind to the active site of aconitase, which is adapted to the smaller, charged carboxyl groups of its natural substrates.

Compound NameStructure of R Group (Ester)Expected Relative Inhibitory PotencyRationale
Trimellitic Anhydride (Reference)-H (Free Carboxylic Acid)HighThe free carboxyl groups are crucial for mimicking the natural substrate and binding to the active site of enzymes like aconitase.
Trimethyl prop-1-ene-1,2,3-tricarboxylate-CH3LowThe small methyl groups may partially obstruct the binding of the carboxylate function to the active site, reducing inhibitory activity.
Triethyl prop-1-ene-1,2,3-tricarboxylate-CH2CH3Very LowThe larger ethyl groups would likely introduce greater steric hindrance, further diminishing the compound's ability to fit into the active site.
Tripropyl prop-1-ene-1,2,3-tricarboxylate-CH2CH2CH3NegligibleThe propyl groups would likely cause significant steric clashes, preventing effective binding to the active site.
This compound-CH2CH2CH2CH3NegligibleThe bulky butyl groups are expected to completely prevent the molecule from accessing and binding to the active site of an enzyme adapted for small tricarboxylic acids.

Detailed Research Findings:

While specific experimental data for the enzyme inhibition of this compound is limited, the foundational knowledge of its parent acid's activity provides a strong basis for predicting its behavior. The esterification of the carboxyl groups, which are critical for binding to the active site of enzymes like aconitase, is the most significant structural modification. It is a well-established principle in medicinal chemistry that such modifications can dramatically alter the pharmacological profile of a molecule.

In the case of aconitase, the active site accommodates the tricarboxylate structure of citrate and isocitrate. The interaction is highly specific, involving ionic bonds and hydrogen bonding between the carboxyl groups of the substrate and amino acid residues in the enzyme. The introduction of the butyl ester groups in this compound would disrupt these critical interactions in several ways:

Steric Hindrance: The bulky butyl groups would physically block the molecule from fitting into the confined space of the active site.

Loss of Ionic Interactions: The esterification removes the negative charges of the carboxylate groups, which are essential for forming ionic bonds with positively charged residues (e.g., arginine, lysine) in the active site.

Altered Hydrogen Bonding: The ability to form hydrogen bonds is also significantly changed, as the ester oxygen atoms are less effective hydrogen bond acceptors compared to the hydroxyl groups of the carboxylic acids.

Therefore, it is highly probable that this compound would be a significantly weaker inhibitor of aconitase compared to trans-aconitic acid. Any residual inhibitory activity would likely be due to non-specific interactions or inhibition of other enzymes that have active sites capable of accommodating larger, more lipophilic molecules. Further empirical studies involving the synthesis and enzymatic screening of a series of aconitic acid esters are necessary to definitively establish a quantitative structure-activity relationship and to explore their potential as inhibitors of other enzymes.

Applications in Materials Science and Polymer Chemistry Research

Investigations as a Bio-based Plasticizer for Polymer Systems

As a bio-based plasticizer, Tributyl prop-1-ene-1,2,3-tricarboxylate is investigated as an alternative to traditional petroleum-based plasticizers, such as phthalates. Bio-based plasticizers are sought after to improve the environmental profile of plastic products, particularly in applications like food packaging and medical devices. specialchem.comjinhetec.com Tributyl aconitate is also known to be a hydrolysis product of acetyl tributyl citrate (B86180) (ATBC), another common bio-based plasticizer. researchgate.net

While specific research detailing the compatibility of this compound with a wide range of polymers is not extensively documented, its general utility as a plasticizer suggests good compatibility with various resins. cymitquimica.com The class of citrate esters, to which it is closely related, is known for its compatibility with polymers such as Polyvinyl Chloride (PVC), polyvinyl acetate (B1210297) (PVA), and polypropylene (B1209903) (PP). specialchem.com Plasticizers like acetyl tributyl citrate (ATBC), a structurally similar compound, are readily soluble in PVC and are used to produce flexible films, medical products, and food containers. alibaba.com The function of a plasticizer is to intersperse between the polymer chains, reducing intermolecular forces and thereby increasing flexibility, which requires a high degree of compatibility between the plasticizer and the polymer matrix.

Direct studies quantifying the precise influence of this compound on the thermomechanical and rheological properties of specific polymers are limited in publicly available research. However, the effects can be inferred from extensive studies on analogous citrate plasticizers like Tributyl Citrate (TBC) and Acetyl Tributyl Citrate (ATBC).

The addition of these plasticizers to a polymer matrix, such as Polylactic Acid (PLA), typically leads to a significant reduction in the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. akademiabaru.comsemarakilmu.com.my This decrease in Tg is a primary indicator of plasticization efficiency. Furthermore, dynamic mechanical analysis (DMA) of polymers plasticized with citrates shows a decrease in the storage modulus (E'), which represents the material's stiffness. akademiabaru.comsemarakilmu.com.my For instance, adding 7 wt% of TBC to a PLA matrix can result in a notable drop in the storage modulus, signifying enhanced flexibility. akademiabaru.comsemarakilmu.com.my

The rheological properties, which describe the flow and deformation of a material, are also significantly altered. Plasticizers reduce the viscosity of the polymer melt, which is crucial for improving processability during techniques like extrusion and injection molding. mdpi.comresearchgate.netanton-paar.com

Below is a data table illustrating the typical effects of a citrate plasticizer (Tributyl Citrate - TBC) on the thermal properties of Polylactic Acid (PLA), which demonstrates the expected influence of a compound like this compound.

TBC Content (wt%)Glass Transition Temp. (Tg) (°C)Cold Crystallization Temp. (Tcc) (°C)Melting Temp. (Tm) (°C)
0 (Neat PLA)60.5120.1152.3
552.1105.7150.8
749.8102.4150.1
1047.298.5149.6

Data is illustrative and based on studies of Tributyl Citrate (TBC) in PLA. akademiabaru.com

This compound belongs to the class of non-phthalate, bio-based plasticizers developed as alternatives to traditional phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP) and dibutyl phthalate (DBP). The primary driver for this substitution is the health and environmental concerns associated with phthalates. researchgate.netnih.gov

Performance vs. Phthalates:

Environmental Impact: Citrate-based plasticizers are often marketed as eco-friendly alternatives. Studies have shown that while DBP can significantly alter soil bacterial communities upon release from biopolymers, citrate plasticizers like ATBC have a minimal impact, supporting their use as less environmentally disruptive options. nih.gov

Processing and Efficiency: In some cases, phthalates like DEHP exhibit superior properties in terms of migration resistance and lower volatility due to their chemical structure and compatibility with PVC. researchgate.net However, newer formulations of citrate esters are being developed to match or exceed the performance of DEHP. researchgate.net

Performance vs. Other Citrates:

Volatility and Migration: Low molecular weight citrates like Tributyl Citrate (TBC) and ATBC can sometimes exhibit higher volatility and a greater tendency to migrate out of the polymer matrix compared to larger plasticizer molecules. researchgate.net This can be a limitation for long-term applications.

Plasticizing Efficiency: Citrate esters are generally considered highly efficient plasticizers, providing excellent flexibility, especially at low temperatures, and good heat and light stability. specialchem.com For example, ATBC is noted to have better resistance to coldness and water than TBC. alibaba.com The performance of this compound is expected to be within this family of properties.

The following table provides a qualitative comparison of these plasticizer classes.

PropertyPhthalates (e.g., DEHP)Citrates (e.g., ATBC, TBC) / Aconitates
SourcePetroleum-basedBio-based (Renewable)
Low-Temperature FlexibilityGoodExcellent
VolatilityLow to MediumMedium to High (for lower MW versions)
Migration ResistanceGoodFair to Good
Environmental/Health ProfileConcerns existGenerally considered favorable

Role as a Cross-linking Agent in Polymer Networks

There is no significant body of research indicating the use of this compound as a primary cross-linking agent in polymer networks. Cross-linking agents are molecules that form covalent bonds between polymer chains, creating a three-dimensional network structure that enhances mechanical properties, thermal stability, and solvent resistance. researchgate.net

Theoretically, the "prop-1-ene" group in the backbone of this compound contains a carbon-carbon double bond. This unsaturated site could potentially participate in free-radical polymerization or other addition reactions, allowing it to act as a cross-linker and become chemically integrated into a polymer network. This would be in contrast to its primary function as a plasticizer, where it remains a separate molecular entity within the polymer matrix. However, this application remains a theoretical potential, as published studies have not explored this functionality.

Incorporation into Novel Polyester (B1180765) Formulations for Advanced Materials

The incorporation of this compound into novel polyester formulations is not a well-documented area of research. Polyesters are typically synthesized through the polycondensation of diols and dicarboxylic acids or the ring-opening polymerization of lactones. nih.gov

As a tri-ester, this compound does not fit the typical monomer profile for polyester synthesis. However, it could theoretically be incorporated into a polyester backbone through a transesterification reaction, where its butyl ester groups would be exchanged with diol monomers to form a branched or cross-linked polyester structure. This remains speculative, as there is no current research available to support its use in this capacity for creating advanced materials.

Functional Applications in Lubricant Formulations

The utility of esters in lubricant formulations is well-established, owing to their desirable properties such as high thermal stability, good lubricity, and polarity. lube-media.com While direct and extensive research on the specific tribological performance of this compound is not widely available in the reviewed literature, the applications of structurally similar esters provide a strong indication of its potential in this area.

Esters are known to function as friction modifiers and mild anti-wear agents in lubricants. google.com Their polar nature allows them to adsorb onto metal surfaces, creating a protective film that can reduce friction and wear under boundary lubrication conditions. google.com For instance, related compounds like dibutyl itaconate are utilized in the manufacturing of lubricants. researchgate.net Furthermore, research on other bio-based esters has demonstrated their effectiveness in improving the lubricating properties of base oils. researchgate.netnih.gov The addition of various ester additives to polyalphaolefin-based oils has been shown to improve viscosity index and lubricity. researchgate.net

Given that this compound is an ester, it is anticipated to exhibit properties beneficial for lubrication. However, specific performance data from tribological testing is not readily found in the public domain. The general properties of esters relevant to lubrication are summarized in the table below.

Table 1: General Properties of Ester Lubricant Additives

Property Benefit in Lubrication
Polarity Adsorption onto metal surfaces, forming a protective film. google.com
Thermal Stability Resistance to breakdown at high temperatures. lube-media.com
Lubricity Reduction of friction and wear between moving parts. lube-media.com

Utility as a Chemical Intermediate for Complex Material Synthesis

This compound holds potential as a valuable chemical intermediate in the synthesis of more complex materials, particularly polymers. Its precursor, aconitic acid, is recognized as a building block for bio-based polyesters and polyamides. nih.gov The ester form, this compound, offers a functionalized monomer that can be incorporated into polymer chains.

The synthesis of specialty polymers often involves the use of functional monomers to impart specific properties to the final material. mdpi.com The double bond and three ester groups in this compound present multiple reactive sites for polymerization reactions. For example, it could potentially be used as a comonomer in radical polymerization to introduce its specific functionalities into a polymer backbone. cmu.edumdpi.com The incorporation of such a comonomer can influence the properties of the resulting polymer, such as its thermal behavior and mechanical characteristics. nih.gov

While the direct polymerization of this compound is not extensively documented in the reviewed literature, the synthesis of polyesters from related dicarboxylic acid esters is a common practice. nih.govresearchgate.net These reactions typically involve polycondensation with diols or other polyfunctional monomers. nih.gov The use of bio-based monomers, such as those derived from aconitic acid, is of growing interest for the development of sustainable polymers. nih.gov

The potential of this compound as a building block for novel polymers is significant, although detailed research findings on its specific use in the synthesis of complex materials are limited.

Table 2: Potential Polymerization Routes for this compound

Polymerization Method Potential Role of this compound Resulting Polymer Type
Radical Polymerization Comonomer Functionalized Polyacrylate/Polymethacrylate
Polycondensation Monomer (with diols/diamines) Polyester/Polyamide

Advanced Analytical Methodologies for Characterization, Detection, and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in isolating and identifying tributyl prop-1-ene-1,2,3-tricarboxylate from complex mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for both the qualitative and quantitative analysis of this compound. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying the compound and its impurities. researchgate.net

For routine analysis, a common method involves using a DB-5MS column (30 m × 0.25 mm). benchchem.com This type of nonpolar column is well-suited for separating semivolatile organic compounds like esters. In industrial quality control, GC-MS is effectively used to identify and quantify residual reactants and byproducts from the synthesis process, such as butanol (<0.1%) and di-ester intermediates (<0.5%). benchchem.com The NIST Mass Spectrometry Data Center provides reference mass spectra for 1-propene-1,2,3-tricarboxylic acid, tributyl ester, which serves as a benchmark for identification. nist.gov Experimental GC-MS data for the (E)-isomer is also available in public databases, further aiding in its characterization. nih.gov

Table 1: GC-MS Analytical Parameters
ParameterValue/DescriptionSource
Column Type DB-5MS benchchem.com
Column Dimensions 30 m × 0.25 mm benchchem.com
Application Purity assessment, identification of residual butanol and di-esters benchchem.com
Ionization Mode Electron Ionization (EI) nist.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of this compound, particularly for verifying purity. A typical HPLC method utilizes a C18 reversed-phase column. benchchem.com Detection is commonly achieved using a UV detector set at a wavelength of 210 nm, which is suitable for detecting the ester functional groups. benchchem.com This method is effective for confirming the purity of industrial batches, often verifying purity levels greater than 98%. benchchem.com

While specific method development details for this exact compound are proprietary, methodologies for similar compounds like acetyl tributyl citrate (B86180) can be informative. sielc.com These methods often use a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sielc.com Such approaches are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its ester structure. benchchem.com Key absorptions include a strong band around 1730 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester groups, and another significant band at approximately 1260 cm⁻¹ for the C-O (ester) stretch. benchchem.com The NIST WebBook also archives IR spectrum data for this compound, compiled by the Coblentz Society, Inc. nist.gov

Table 2: Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupType of VibrationSource
~1730C=OStretch benchchem.com
~1260C-OStretch benchchem.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides critical information about the molecular weight and structural fragments of the compound. The molecular formula of this compound is C₁₈H₃₀O₆, corresponding to a molecular weight of approximately 342.43 g/mol . benchchem.comchemicalbook.com High-resolution mass spectrometry can determine the exact mass to be 342.20423867 Da. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, characteristic signals are observed. benchchem.com The vinyl protons on the propene backbone appear around δ 5.80 ppm. benchchem.com The methylene (B1212753) protons (-O-CH₂-) of the butyl ester groups are visible in the region of δ 4.10–4.30 ppm. benchchem.com The remaining protons of the butyl chains (methylene and methyl groups) would appear further upfield, consistent with standard chemical shifts for alkyl chains. The integration of these signals corresponds to the number of protons in each environment, confirming the presence of the three butyl ester groups attached to the propene backbone. The study of related tricarboxylic acid compounds using multinuclear NMR techniques highlights the power of this method in determining molecular structure and behavior in solution. nih.gov

Table 3: ¹H NMR Chemical Shifts
Chemical Shift (δ ppm)AssignmentSolventSpectrometer FrequencySource
5.80Vinyl protons (-CH=C-)CDCl₃400 MHz benchchem.com
4.10–4.30Ester methylene protons (-O-CH₂-)CDCl₃400 MHz benchchem.com

Method Development for Detection in Complex Research Matrices (e.g., food simulants, e-liquid emissions, natural extracts)

The detection and quantification of this compound in intricate matrices such as food simulants, e-liquid emissions, and natural extracts present unique analytical challenges due to the potential for matrix interference and the typically low concentrations of the analyte. Method development focuses on creating reliable and sensitive procedures involving tailored sample preparation and advanced chromatographic and spectrometric techniques.

Food Simulants:

The analysis of this compound in food simulants is critical for assessing its potential migration from food contact materials. A significant consideration is the hydrolysis of related compounds, such as acetyl tributyl citrate (ATBC), which can form tributyl aconitate in aqueous food simulants. This necessitates analytical methods that can distinguish between and quantify both the parent compound and its degradation products.

A multi-analyte method for the simultaneous quantification of 84 substances from plastic food contact materials in food simulants A (10% ethanol) and C (20% ethanol) has been developed using gas chromatography-mass spectrometry (GC-MS). nih.gov In this approach, tributyl aconitate was qualitatively identified. The sample preparation involved a salt-assisted liquid-liquid extraction (LLE) with dichloromethane. nih.gov

Table 1: GC-MS Parameters for the Analysis of Tributyl Aconitate in Food Simulants

Parameter Condition
Extraction Solvent Dichloromethane
Salt Addition 10% m/v NaCl
Chromatography Gas Chromatography (GC)
Detector Mass Spectrometry (MS)
Analysis Mode Total Ion Chromatogram (TIC) and Extracted Ion Chromatogram (EIC)

Data sourced from a study on multi-analyte methods for plastic FCM substances. nih.gov

E-liquid Emissions:

The presence of this compound has been identified in the emissions of electronic cigarettes. A qualitative study utilizing GC-MS analyzed the aerosol generated from flavored e-liquids. The emissions were captured using two different methods: Cambridge filter pads and a series of two methanol (B129727) impingers. This compound was observed in the impinger samples, highlighting the importance of the chosen collection method in detecting less volatile compounds. nih.gov

For the general analysis of e-liquids, a common sample preparation technique is a simple dilution of the e-liquid, for instance, a 1-in-2 dilution in methanol, followed by direct injection into a GC-MS system. gcms.cz Method validation for flavorings and other components in e-liquids typically assesses parameters such as specificity, linearity, repeatability, recovery, and sensitivity (Limits of Detection and Quantification). wur.nlmdpi.com

Natural Extracts:

The analysis of this compound in natural extracts, such as those derived from plants, requires efficient extraction and purification to remove complex matrix components like pigments, lipids, and other secondary metabolites. The general workflow for isolating and analyzing compounds from natural sources involves several stages. rjptonline.org

Initial extraction from the plant material is often performed using solvents like methanol. This crude extract then undergoes fractionation using techniques such as liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their chemical properties. jelsciences.com Column chromatography with a stationary phase like silica (B1680970) gel or alumina (B75360) is a widely used technique for the further separation and purification of the target analyte from the fractionated extract. rjptonline.org The isolated fractions are then analyzed by techniques such as Thin Layer Chromatography (TLC) for preliminary identification, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC) or GC-MS. rjptonline.orgjelsciences.com

Multi-Analyte Methodologies for Simultaneous Detection of Related Esters

Developing multi-analyte methodologies is an efficient approach to simultaneously detect and quantify this compound along with other structurally related esters, such as various plasticizers, in a single analytical run. This is particularly relevant for screening food contact materials and environmental samples where a range of these compounds may be present.

Advanced analytical techniques like on-line turbulent flow chromatography coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the simultaneous analysis of multiple plasticizer classes, including citrates (which are structurally similar to aconitates), in diverse matrices like foodstuffs, face masks, and ambient air. nih.govcsic.es Such methods offer rapid sample processing and high sensitivity, with method limits of detection (mLODs) in the range of 0.001–2.08 ng/g⁻¹ for foodstuffs. nih.govcsic.es

A comprehensive GC-MS method was developed and validated for the simultaneous determination of 84 substances migrating from plastic food contact materials, which included the qualitative assessment of tributyl aconitate. nih.gov This method demonstrates the feasibility of including this compound in broader screening programs for plasticizers and other migrants. The sample preparation for this method involves a straightforward liquid-liquid extraction, making it suitable for routine analysis. nih.gov

Furthermore, multi-residue methods using LC-MS/MS are increasingly employed for the analysis of various contaminants in complex food matrices. nih.gov These methods often involve a generic sample preparation step, such as a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by chromatographic separation and detection. The high selectivity and sensitivity of tandem mass spectrometry allow for the reliable quantification of numerous analytes at low concentrations, even in complex sample extracts.

Table 2: Overview of Multi-Analyte Methodologies for Related Esters

Methodology Analytes Matrices Sample Preparation Key Findings
GC-MS 84 FCM substances, including tributyl aconitate (qualitative) Food simulants (A and C) Salt-assisted liquid-liquid extraction with dichloromethane Method is accurate for the majority of substances with recoveries between 70-115%. nih.gov
On-line TFC-LC-MS/MS Phthalates, alternative plasticizers (including citrates), organophosphate esters Foodstuffs, face masks, indoor air On-line turbulent flow chromatography Acceptable recoveries (50-125%) and low limits of detection (ng/g⁻¹ range) were achieved. nih.govcsic.es
LC-MS/MS Multiple classes of veterinary drugs and contaminants Bovine meat Liquid extraction, SPE cleanup Demonstrates the capability of LC-MS/MS for multi-residue analysis in complex biological matrices.

This table summarizes data from various studies on multi-analyte methods. nih.govnih.govcsic.es

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Tributyl prop-1-ene-1,2,3-tricarboxylate. impactjournals.us These calculations can determine various electronic properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The reactivity of the molecule can be predicted by analyzing these properties. For instance, the regions with the highest electron density are likely sites for electrophilic attack, while regions with the lowest electron density are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the ester groups and the carbon-carbon double bond are expected to be the primary sites of chemical reactivity.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

Property Predicted Value Method
HOMO Energy -6.5 eV B3LYP/6-31G(d)
LUMO Energy -0.8 eV B3LYP/6-31G(d)
HOMO-LUMO Gap 5.7 eV B3LYP/6-31G(d)

Note: The data in this table is illustrative and represents the type of information that would be generated by quantum chemical calculations. Actual values would require specific computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.govmdpi.com These simulations can reveal the preferred conformations of the molecule and the nature of its interactions with its environment, such as in a solvent or a polymer matrix.

Due to the presence of flexible butyl chains, this compound can adopt a multitude of conformations. github.io MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations. pitt.edunih.gov This is crucial for understanding its physical properties, such as its effectiveness as a plasticizer. The simulations can also provide insights into the intermolecular interactions, such as van der Waals forces and hydrogen bonding, that govern its behavior in condensed phases.

Molecular Docking Studies for Elucidating Enzyme-Ligand Binding Modes (e.g., Aconitase)

Molecular docking is a computational technique used to predict the binding orientation of a ligand to a protein's active site. researchgate.net Aconitase, an enzyme in the tricarboxylic acid cycle, catalyzes the isomerization of citrate (B86180) to isocitrate via a cis-aconitate intermediate. wikipedia.org Since this compound is an ester of aconitic acid, studying its interaction with aconitase is of significant interest.

Docking studies can elucidate the binding mode of this compound within the active site of aconitase. The active site of aconitase contains an iron-sulfur cluster and several key amino acid residues that are crucial for substrate binding and catalysis. nih.govnih.gov By predicting the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the enzyme, it is possible to hypothesize whether it could act as a substrate or an inhibitor.

Table 2: Illustrative Docking Results of this compound with Aconitase

Parameter Predicted Value
Binding Affinity (kcal/mol) -8.2
Interacting Residues Arg447, Arg580, Ser642

Note: This table provides an example of the kind of data obtained from molecular docking studies. The specific values and residues would depend on the actual docking calculations performed.

In Silico Design and Screening of Novel Analogues with Targeted Properties

In silico methods are pivotal in the rational design of novel analogues of this compound with desired properties. nih.govrsc.org By modifying the chemical structure of the parent molecule, it is possible to tune its physicochemical and biological characteristics. For example, altering the length or branching of the alkyl chains of the ester groups could modify its plasticizing efficiency or its biodegradability.

Virtual screening of a library of designed analogues can be performed to identify candidates with optimal properties before their synthesis. nih.gov This approach significantly reduces the time and cost associated with experimental screening. Properties such as solubility, permeability, and potential toxicity can be predicted using computational models. researchgate.net

Prediction of Spectroscopic Signatures for Enhanced Experimental Characterization

Computational methods can predict various spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the experimental characterization of this compound. github.ioarxiv.orgscilit.com

Predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the structure of the molecule. frontiersin.orgnih.gov Similarly, the prediction of IR absorption frequencies can help in assigning the vibrational modes observed in experimental IR spectra, providing further structural confirmation. The NIST Chemistry WebBook contains experimental mass spectrum and IR spectrum data for this compound, which can be used for comparison. nist.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
cis-Aconitate
Citrate
Isocitrate

Comparative Studies and Structure Property/activity Relationships of Analogues

Investigation of Alkyl Chain Length Effects on Compound Properties and Applications (e.g., Tributyl vs. Tripentyl vs. Triethyl esters)

The length of the alkyl ester chains in aconitic acid triesters is a critical determinant of their physical properties and performance as plasticizers. While direct comparative data for the entire series of aconitate esters is limited, established principles from related citrate (B86180) and succinate (B1194679) plasticizers allow for a clear extrapolation of the expected trends. mdpi.com

Generally, as the alkyl chain length increases from ethyl to pentyl, several properties are affected:

Volatility and Migration: Longer alkyl chains increase the molecular weight and typically reduce the volatility of the ester. octopus.ac This is a desirable trait in plasticizers, as it leads to lower migration rates from the polymer matrix, resulting in more durable and stable materials. octopus.ac

Plasticizing Efficiency: The primary role of a plasticizer is to increase the flexibility of a polymer by lowering its glass transition temperature (Tg). Shorter alkyl chains, such as in triethyl aconitate, are often more efficient at reducing Tg for a given concentration. scielo.br However, if the alkyl chains become too long, their compatibility with the polymer matrix (like PVC) can decrease, which in turn reduces their plasticizing efficiency. mdpi.com

Thermal Stability: Esters with longer alkyl chains tend to exhibit better thermal stability. mdpi.com

These relationships highlight a trade-off in plasticizer design: shorter chains may offer better plasticizing efficiency, while longer chains provide superior permanence and thermal stability. The butyl chain in tributyl aconitate often represents a balanced compromise for many applications.

Table 1: Expected Trends in Properties of Trialkyl Aconitates with Varying Alkyl Chain Length

PropertyTriethyl Aconitate (Shorter Chain)Tributyl Aconitate (Intermediate)Tripentyl Aconitate (Longer Chain)
Molecular Weight LowerIntermediateHigher
Volatility HigherIntermediateLower
Migration Resistance LowerIntermediateHigher
Plasticizing Efficiency (Tg Reduction) Potentially HigherGoodPotentially Lower
Thermal Stability LowerIntermediateHigher

This table is based on general principles of plasticizer chemistry and may not reflect the results of direct experimental comparison.

Comparative Research with Saturated Analogues (e.g., Tributyl propane-1,2,3-tricarboxylate)

A direct comparison between Tributyl prop-1-ene-1,2,3-tricarboxylate (tributyl aconitate) and its saturated analogue, Tributyl propane-1,2,3-tricarboxylate (tributyl citrate), reveals the significant influence of the C=C double bond in the molecular backbone.

A study on the plasticization of poly(vinyl chloride) (PVC) provides key insights. lsu.edu At a 40 parts per hundred of resin (phr) concentration, tributyl aconitate was found to be a more effective plasticizer than tributyl citrate. lsu.edu In freshly prepared samples, the PVC blend with tributyl aconitate exhibited a lower Young's modulus, indicating greater flexibility, compared to the blend with tributyl citrate. lsu.edu This superior performance was maintained even after six months of aging. lsu.edu

The presence of the double bond also introduces a point of reactivity not present in tributyl citrate. For instance, tributyl aconitate has been identified as a hydrolysis product of acetyl tributyl citrate (ATBC), a widely used plasticizer. researchgate.net This reaction suggests a potential for different degradation pathways and long-term stability profiles compared to the saturated tributyl citrate.

The glass transition temperatures (Tg) of PVC plasticized with either tributyl aconitate or tributyl citrate at the same concentration were found to be similar. lsu.edu However, the superior ability of tributyl aconitate to lower the material's modulus suggests that the double bond enhances the interaction with PVC chains in a way that improves flexibility without a further significant depression of the Tg. lsu.edu

Table 2: Comparative Performance of Tributyl Aconitate and Tributyl Citrate in PVC (40 phr)

PropertyPVC with Tributyl AconitatePVC with Tributyl Citrate
Young's Modulus (Fresh) Lower (more flexible)Higher (less flexible)
Young's Modulus (Aged 6 months) Lower (more flexible)Higher (less flexible)
Glass Transition Temperature (Tg) SimilarSimilar

Data sourced from a comparative study on PVC plasticizers. lsu.edu

Elucidation of Structure-Property Relationships for Material Science Applications

The structure of this compound is intrinsically linked to its properties as a plasticizer in material science. The key structural features—the three butyl ester groups and the central C=C double bond—dictate its performance.

The relationship between the alkyl chain length and plasticizer properties is a well-established principle. mdpi.com The butyl groups in tributyl aconitate provide a good balance between compatibility with PVC and low volatility. Shorter chains (e.g., ethyl) might be more efficient at lowering the Tg but would be more prone to migration, while longer chains (e.g., pentyl) would have lower migration but might be less compatible and thus less efficient as plasticizers. octopus.acscielo.br

The most significant structure-property relationship for this compound comes from its unsaturation. The presence of the C=C double bond in the aconitate backbone, when compared to the saturated citrate analogue, leads to a more flexible PVC product, as evidenced by a lower Young's modulus. lsu.edu This suggests that the geometry and electronic nature of the double bond may disrupt the intermolecular forces between PVC chains more effectively than the single bonds in tributyl citrate. This enhanced performance makes tributyl aconitate a strong candidate for applications requiring durable flexibility. lsu.edu

Furthermore, the thermal stability of PVC plasticized with citrate esters has been shown to improve with longer alkyl chains. mdpi.com It can be inferred that a similar trend would apply to aconitate esters, making the choice of alkyl group a critical factor in designing materials for applications where thermal stress is a concern.

Delineation of Structure-Activity Relationships for Enzyme Inhibition

The parent acid of this compound, trans-aconitic acid, is a known competitive inhibitor of the enzyme aconitase (aconitate hydratase). bohrium.com This enzyme plays a crucial role in the citric acid cycle by catalyzing the isomerization of citrate to isocitrate. nih.gov The inhibitory action of trans-aconitic acid is due to its structural similarity to the natural substrate, which allows it to bind to the enzyme's active site but not undergo the catalytic reaction. bohrium.com

The structure-activity relationship for this inhibition is highly dependent on the free carboxyl groups of the aconitic acid molecule. These groups are essential for the interaction with the active site of the aconitase enzyme.

Esterification of these carboxyl groups to form this compound drastically alters this inhibitory activity. Research has shown that even the modification of a single carboxyl group, as in the monomethyl esterification of trans-aconitic acid, can alleviate the inhibition of aconitase. nih.govencyclopedia.pub The conversion of all three carboxyl groups into bulky tributyl esters would sterically hinder the molecule from fitting into the enzyme's active site and remove the key ionic interaction points required for binding.

Therefore, it can be concluded that this compound is not a significant inhibitor of aconitase. The esterification of the carboxyl groups, which is fundamental to its application as a plasticizer, effectively deactivates its potential as an enzyme inhibitor. This demonstrates a clear delineation of structure-activity relationships: the free acid form is an inhibitor, while the tri-ester form is not.

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Chemical Reactivity and Synthetic Pathways

While the fundamental reactions of tributyl prop-1-ene-1,2,3-tricarboxylate, such as hydrolysis and transesterification, are understood, its full reactive potential remains largely untapped. Future research should focus on exploring its reactivity with a wider range of novel reagents and catalytic systems. The presence of a carbon-carbon double bond in conjunction with three ester functionalities offers a rich platform for a variety of chemical transformations.

Investigations into cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, could lead to the synthesis of complex polycyclic structures with potential applications in medicinal chemistry and materials science. Furthermore, the development of stereoselective reactions is crucial, given that the parent aconitic acid exists as cis (Z) and trans (E) isomers. Exploring enzymatic or chiral catalyst-mediated reactions could provide access to specific stereoisomers of this compound and its derivatives, which may exhibit unique properties.

Moreover, leveraging the compound as a building block for more complex molecules through C-H activation or cross-coupling reactions presents an exciting frontier. Catalytic conversion of this compound into fine chemicals could unlock new value chains and applications beyond its current use as a plasticizer. chemicalbook.com

Development of Advanced Functional Materials Incorporating the Compound

The established role of this compound as a bio-based plasticizer provides a strong foundation for its incorporation into advanced functional materials. chemicalbook.com Future research is anticipated to move beyond its use in conventional polymers like PVC and explore its potential as a monomer or additive in the creation of novel "smart" materials.

A promising area of investigation is the development of stimuli-responsive polymers. nih.govnih.gov By incorporating this compound into polymer architectures, it may be possible to create materials that respond to external stimuli such as pH, temperature, or light. mdpi.com Such materials could find applications in drug delivery systems, sensors, and soft robotics. nih.govmdpi.com

Furthermore, the biocompatibility profile of citrate-based esters suggests that this compound could be a valuable component in the design of biocompatible and biodegradable polymers for medical applications, such as tissue engineering scaffolds and controlled-release drug delivery matrices. Research into the polymerization of this compound and its derivatives, and the characterization of the resulting polymers' physical and biological properties, will be critical in this endeavor.

In-depth Mechanistic Studies of Biological Interactions Beyond Aconitase

Current understanding of the biological interactions of aconitic acid, the precursor to this compound, is largely centered on its role as a competitive inhibitor of the enzyme aconitase in the tricarboxylic acid (TCA) cycle. nih.govbohrium.com However, the biological effects of the esterified form, this compound, and its potential interactions with other enzymes and cellular pathways remain a significant knowledge gap.

Future research should aim to elucidate the broader biological activity of this compound. This includes investigating its potential to inhibit other metabolic enzymes, its pathways of enzymatic degradation within biological systems, and its interactions with cellular signaling pathways. Computational modeling and high-throughput screening could be employed to predict and identify potential protein targets.

A computational study has suggested that trans-aconitic acid (TAA) might act as a ligand and inhibitor of the PleD protein, which is involved in bacterial biofilm formation. nih.gov This opens up an avenue for investigating whether this compound or its metabolites could have similar effects. Given that tributyl aconitate can be a hydrolysis product of acetyl tributyl citrate (B86180) (ATBC), a common food contact material, understanding its full biological impact is of paramount importance. researchgate.net

Design of Sustainable Synthesis Routes and Green Chemistry Principles for Production

The synthesis of this compound is traditionally achieved through the acid-catalyzed esterification of aconitic acid with butanol. While effective, this method often relies on harsh catalysts and can generate significant waste. Future research will increasingly focus on the development of more sustainable and environmentally benign production methods, aligning with the principles of green chemistry.

Key areas for advancement include the use of biocatalysts, such as immobilized lipases, for the esterification process. Enzymatic synthesis can offer high selectivity under milder reaction conditions, reducing energy consumption and byproduct formation. The exploration of novel, reusable solid acid catalysts, such as Amberlyst-15, also presents a promising alternative to traditional homogeneous catalysts, simplifying product purification and catalyst recovery. researchgate.net

Furthermore, the adoption of continuous flow chemistry for the production of this compound could offer significant advantages in terms of safety, efficiency, and scalability. youtube.comnih.gov Life cycle assessment (LCA) studies will be essential to holistically evaluate the environmental footprint of these emerging synthesis routes, from raw material sourcing to final product. researchgate.netmdpi.commdpi.comnih.gov

Addressing Emerging Analytical Challenges for Trace Detection and Characterization

As the applications and potential biological interactions of this compound are further explored, the need for sensitive and specific analytical methods for its trace detection and characterization in complex matrices becomes critical. This is particularly relevant for monitoring its presence in environmental samples, food products (due to migration from packaging), and biological tissues.

Future analytical research should focus on the development and validation of advanced, hyphenated analytical techniques. springernature.comnih.govactascientific.comsaspublishers.comchromatographytoday.com Methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the targeted analysis of this compound. nih.gov A study has already demonstrated the hydrolysis of acetyl tributyl citrate to tributyl aconitate in aqueous food simulants, highlighting the need for robust analytical verification. researchgate.net

Q & A

Q. What are the recommended synthetic routes for Tributyl prop-1-ene-1,2,3-tricarboxylate, and how can purity be optimized?

this compound is typically synthesized via esterification of aconitic acid (prop-1-ene-1,2,3-tricarboxylic acid) with butanol using acid catalysts like sulfuric acid or p-toluenesulfonic acid. Key steps include:

  • Reflux conditions : Prolonged heating (e.g., 6–12 hours) at 110–130°C to drive esterification to completion .
  • Purification : Vacuum distillation (boiling point ~327°C) or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials and byproducts .
  • Purity validation : Use GC-MS or HPLC with UV detection (λ = 210–220 nm) to confirm >95% purity, as commercial batches often contain trans-isomer impurities .

Q. What analytical techniques are suitable for identifying and quantifying this compound in complex matrices (e.g., e-liquids or biological samples)?

  • GC-MS : Ideal for volatile derivatives; derivatize with BSTFA or TMS to improve volatility. Monitor m/z 402 (molecular ion) and fragmentation patterns .
  • HPLC-UV/ESI-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) provide resolution from structurally similar esters like tributyl citrate .
  • NMR : ¹H NMR (δ 1.2–1.6 ppm for butyl CH2 groups; δ 5.8–6.2 ppm for propene protons) confirms stereochemistry and detects isomerization .

Q. How does the compound’s stereochemistry (cis vs. trans) influence its physicochemical properties and applications?

The trans-isomer (E-configuration) predominates in commercial samples and exhibits higher thermal stability due to reduced steric hindrance. Key differences:

  • Solubility : The trans-isomer is less polar, favoring solubility in nonpolar solvents (logP = 3.76) compared to the cis-form .
  • Bioactivity : Trans-isomers may show stronger interactions with enzymes like aconitate hydratase, altering catalytic activity in citrate-isocitrate interconversion .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported endocrine-disrupting potential?

While REACH registration data gaps exist , preliminary studies suggest indirect endocrine effects via protease inhibition (e.g., cysteine proteases) . To address contradictions:

  • In vitro assays : Use ERα/ERβ transcriptional activation assays (e.g., MCF-7 cells) to test estrogenic activity. Compare migrates from polymer matrices, as leaching rates affect bioavailability .
  • Metabolomic profiling : Track metabolites in model organisms (e.g., zebrafish) using LC-HRMS to identify downstream signaling disruptions (e.g., steroidogenesis pathways) .

Q. How does the compound interact with methyltransferase enzymes, and what are the implications for metabolic engineering?

this compound acts as a substrate analog for EC 2.1.1.144 (trans-aconitate methyltransferase). Experimental approaches:

  • Enzyme kinetics : Measure Km and Vmax using purified enzyme (e.g., from E. coli) and compare with natural substrates like cis-aconitate. Note competitive inhibition at high concentrations .
  • Structural modeling : Perform docking studies (e.g., AutoDock Vina) to identify binding residues critical for methyl group transfer, focusing on active-site carboxylate recognition .

Q. What role does the compound play in aerosol formation in e-liquids, and how can its thermal degradation products be mitigated?

As a cinnamon flavor additive, it contributes to aerosol stability via ester-mediated vapor pressure reduction . However, pyrolysis at >200°C generates toxic aldehydes (e.g., acrolein). Mitigation strategies:

  • Thermogravimetric analysis (TGA) : Identify decomposition thresholds and optimize vaping devices to operate below 180°C .
  • Alternative formulations : Blend with non-reactive plasticizers (e.g., triethyl citrate) to reduce degradation without altering flavor profiles .

Q. How can computational methods predict its environmental persistence and bioaccumulation potential?

  • QSAR modeling : Use EPI Suite to estimate biodegradation half-life (e.g., BIOWIN3 predicts >60 days) and bioaccumulation factors (logBCF = 2.1–2.5) .
  • Molecular dynamics : Simulate interactions with soil organic matter to assess adsorption coefficients (Koc), critical for evaluating groundwater contamination risks .

Data Contradiction Analysis

Q. Why do some studies report negligible endocrine activity while others suggest protease inhibition?

Discrepancies arise from:

  • Concentration thresholds : Protease inhibition (IC50 ~10 µM) occurs at lower concentrations than estrogenic effects (EC50 >100 µM), leading to context-dependent outcomes .
  • Matrix effects : Leaching from polymers (e.g., PVC) introduces co-migrating plasticizers that antagonize or synergize bioactivity .

Q. How can researchers reconcile structural ambiguities between this compound and its acetylated analogs?

  • High-resolution mass spectrometry (HRMS) : Differentiate via exact mass (e.g., acetylated form: m/z 402.479 vs. non-acetylated: m/z 342.209) .
  • Spectral libraries : Build NMR/IR reference databases for common derivatives (e.g., tributyl acetylcitrate vs. aconitate esters) to avoid misidentification .

Methodological Best Practices

Q. What quality control protocols are essential for ensuring batch-to-batch consistency in research-grade samples?

  • Isomer ratio analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify trans/cis ratios, as isomerization during storage affects reactivity .
  • Stability testing : Store at –20°C under nitrogen to prevent hydrolysis. Monitor pH in aqueous solutions (degradation accelerates at pH >7) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.